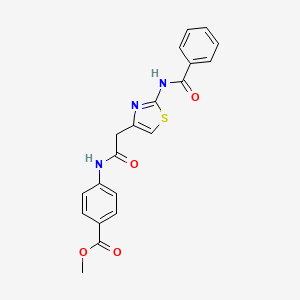

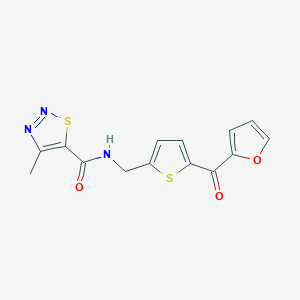

Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

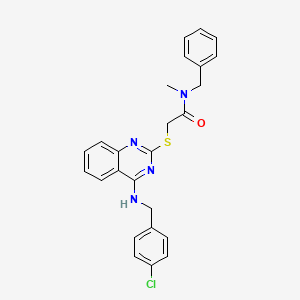

Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate, also known as BTA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BTA-1 is a member of the benzamidothiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Aplicaciones Científicas De Investigación

General Synthesis and Catalytic Applications

A General and Efficient Iron-Catalyzed Benzylation of 1,3-Dicarbonyl Compounds discusses the use of benzylic alcohols with CH-acidic 1,3-dicarbonyl compounds to produce 2-benzylated products under mild conditions. This synthesis pathway, involving catalytic amounts of inexpensive iron chloride hexahydrate, suggests potential applications for similar compounds in pharmaceutical syntheses, such as the preparation of anticoagulant Phenprocoumon in high yield from commercially available substrates (Jette Kischel et al., 2007).

Crystal Engineering and Phase Transitions

Pressure as a tool in crystal engineering inducing a phase transition in a high-Z′ structure

highlights the impact of high pressure on the crystal structure of Methyl 2-(carbazol-9-yl)benzoate, which transitions from a complex to a simpler structure under pressure. Although this study does not directly involve Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate, it underscores the significance of pressure in modifying crystal structures, potentially affecting the properties and applications of related compounds (Russell D. L. Johnstone et al., 2010).

Electrocatalysis and Sensor Development

Electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst illustrates the electrosynthesis of a bifunctional electrocatalyst from an imidazole derivative for the oxidation of ascorbic acid and adrenaline. This research suggests that structurally similar compounds like Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate could find applications in the development of sensors or electrocatalysts for detecting various bioactive molecules (N. Nasirizadeh et al., 2013).

Antimicrobial Activity

Synthesis, characterization and biological evaluation of N-aryl amino-4-acetamido-2-ethoxy benzamides explores the antimicrobial activity of synthesized compounds, suggesting potential pharmaceutical applications for related chemical entities. While the study does not directly address Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate, it opens the door for investigating its derivatives for similar biological activities (Jayesh V.Padaliya & M.V.Parsania, 2015).

Aldose Reductase Inhibition

Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines as potent and partly selective aldose reductase inhibitors highlights the synthesis and evaluation of oxothiazolidine derivatives as aldose reductase inhibitors, providing insights into the development of compounds for managing diabetic complications. This indicates potential research applications for Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate in the treatment or management of diabetes-related conditions (A. Saeed et al., 2014).

Propiedades

IUPAC Name |

methyl 4-[[2-(2-benzamido-1,3-thiazol-4-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-27-19(26)14-7-9-15(10-8-14)21-17(24)11-16-12-28-20(22-16)23-18(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQSTOPIGNZMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-(2-benzamidothiazol-4-yl)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)

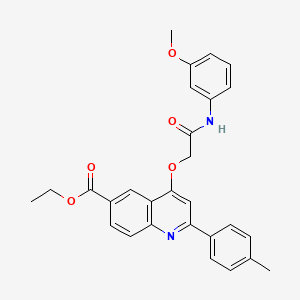

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)

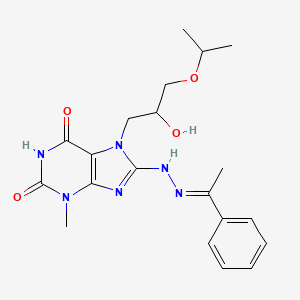

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)

![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)

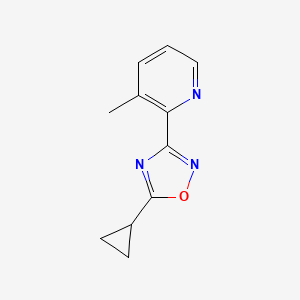

![2-[(2-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2454412.png)

![2-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-nitrobenzamide](/img/structure/B2454413.png)